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Compound of Interest

Compound Name: N-Cbz-N-methyl-L-leucine

Cat. No.: B554300

An In-Depth Technical Guide to N-Cbz-N-methyl-L-leucine for Advanced Drug Development

Abstract

N-(Benzyloxycarbonyl)-N-methyl-L-leucine, commonly abbreviated as N-Cbz-N-methyl-L-
leucine or Z-N-Me-Leu-OH, is a non-proteinogenic, N-protected amino acid derivative of
significant interest in peptide chemistry and medicinal drug discovery. Its unique structure,
featuring a methyl group on the alpha-nitrogen, imparts critical properties to peptide-based
therapeutics, including enhanced resistance to enzymatic degradation and improved cell
permeability. This guide provides a comprehensive technical overview of its physicochemical
properties, synthesis, analytical characterization, and strategic applications, with a particular
focus on the challenges and solutions associated with its incorporation into peptide chains via
Solid-Phase Peptide Synthesis (SPPS).

Core Physicochemical Properties

A thorough understanding of the fundamental properties of N-Chz-N-methyl-L-leucine is
essential for its effective handling, reaction setup, and characterization. Key quantitative data
are summarized in the table below.
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Property Value Source
Molecular Weight 279.33 g/mol [1112][3]
Molecular Formula C15H21NO4 [1][3]
CAS Number 33099-08-0 [1]I3]
Appearance White crystalline powder [2]
Melting Point 74-75 °C [2]

N Soluble in organic solvents like
Solubility _ [2]
ethanol and dichloromethane.

(2S)-4-methyl-2-
IUPAC Name [methyl(phenylmethoxycarbony  [1]

lYamino]pentanoic acid

Molecular Structure and Identification

The structure combines the L-leucine side chain with two key modifications to the alpha-amino
group: a methyl group and a benzyloxycarbonyl (Cbz or Z) protecting group.

Caption: 2D structure of N-Cbz-N-methyl-L-leucine.
e Synonyms: Z-N-Me-Leu-OH, Cbz-N-methyl-L-leucine, Z-N-methyl-L-leucine[1][3]
e InChiKey: TVXSGOBGRXNJLM-ZDUSSCGKSA-N[1]

Synthesis and Purification Protocol

The synthesis of N-Cbz-N-methyl-L-leucine is typically achieved by the N-methylation of its
precursor, N-Cbz-L-leucine. This transformation is a critical step that introduces the sterically
hindering and electronically donating methyl group to the amide nitrogen.

Causality Behind Experimental Choices

The selection of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial. NaH is
sufficiently basic to deprotonate the N-H of the Cbz-protected amine, forming a sodium amide
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salt. This deprotonation is necessary to activate the nitrogen for subsequent nucleophilic attack
on the methylating agent, iodomethane. Anhydrous THF is used as the solvent to prevent
guenching of the highly reactive NaH. The reaction is initiated at 0°C to control the initial
exothermic deprotonation before being allowed to proceed at room temperature.

Detailed Synthesis Protocol

The following protocol is adapted from a well-established procedure for the N-methylation of a
similar Cbz-protected amino acid.[4]

e Preparation: To a stirred solution of N-Cbz-L-leucine (1 equivalent) in anhydrous
tetrahydrofuran (THF), add 60% sodium hydride (NaH) in mineral oil (3 equivalents) portion-
wise at 0°C under an inert atmosphere (e.g., Argon).

o Deprotonation: Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation
of the sodium amide salt.

» Methylation: Add iodomethane (8 equivalents) to the reaction mixture. Allow the mixture to
warm to room temperature and stir overnight.

e Quenching: Carefully quench the reaction at 0°C by the slow addition of ice water.

o Extraction (Base Wash): Extract the aqueous mixture with a non-polar solvent (e.g., ethyl
ether) to remove unreacted iodomethane and mineral oil. The desired product remains in the
agueous layer as its carboxylate salt.

 Acidification: Acidify the aqueous layer to a pH of approximately 1.5 using a dilute HCI
solution. This step protonates the carboxylate, making the final product soluble in organic
solvents.

o Extraction (Product): Extract the acidified aqueous layer with ethyl acetate.

 Purification: Combine the organic extracts, wash with a saturated sodium thiosulfate solution
to remove any residual iodine, dry over anhydrous sodium sulfate (Na=S0a), filter, and
evaporate the solvent under vacuum to yield the crude product, which can be further purified
by crystallization or column chromatography.
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Caption: General workflow for the synthesis of N-Cbz-N-methyl-L-leucine.

Analytical Characterization

To ensure the identity, purity, and quality of N-Cbz-N-methyl-L-leucine for use in sensitive
applications like drug synthesis, a combination of analytical techniques is employed.

o High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.
A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often
containing 0.1% trifluoroacetic acid) is used to separate the target compound from starting
materials and by-products. The European Pharmacopoeia mandates stringent purity levels
for amino acids, requiring high-resolution separation from closely related isomers like
isoleucine.[5]

e Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
Electrospray ionization (ESI) is typically used to generate the [M+H]* or [M+Na]* ions,
providing definitive confirmation of the molecular formula.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR provide unambiguous
structural confirmation. Key signals to verify include the N-methyl singlet, the characteristic
peaks of the leucine side chain, and the aromatic protons of the Cbz group.

Applications in Peptide Synthesis and Drug
Discovery

N-Cbz-N-methyl-L-leucine is not merely a chemical intermediate; it is a strategic building
block for creating advanced peptide therapeutics.

» Amine Protection: The benzyloxycarbonyl (Cbz) group provides robust protection for the
amine nitrogen, preventing unwanted side reactions during peptide bond formation.[6] It is
stable to many reaction conditions but can be readily removed by catalytic hydrogenolysis.

o Enhanced Proteolytic Stability: The N-methyl group acts as a "proteolytic shield." Natural
proteases often fail to recognize or cleave the N-methylated amide bond, significantly
increasing the in-vivo half-life of the resulting peptide drug.[7]
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e Improved Pharmacokinetics: N-methylation can disrupt the hydrogen-bonding network of a
peptide backbone, reducing its polarity and increasing its lipophilicity. This often leads to
improved cell permeability and oral bioavailability.[8]

o Conformational Control: The steric bulk of the N-methyl group restricts the rotation around
the peptide bond, locking the peptide into a more defined conformation. This can be used to
fine-tune receptor binding affinity and specificity.[7]

o Advanced Therapeutics: This compound is used in the synthesis of peptidomimetics,
potential antitumor agents, and as a component in linkers for Antibody-Drug Conjugates
(ADCs).[4][6][9]

Technical Focus: Incorporation via Solid-Phase
Peptide Synthesis (SPPS)

The very feature that makes N-methylated amino acids desirable—steric hindrance—also
makes them challenging to incorporate during SPPS.

The Challenge of Steric Hindrance

Forming an amide bond with the secondary N-methyl amine is significantly more difficult than
with a primary amine. This steric clash can lead to slow and incomplete coupling reactions,
resulting in deletion sequences and low yields of the desired full-length peptide.[8]

Optimized Coupling Strategies

To overcome this hurdle, specialized coupling reagents and optimized protocols are required.
The choice of reagent is critical for achieving high efficiency while minimizing side reactions like
racemization.[8]
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[8]

Self-Validating SPPS Protocol

o Resin Preparation: Start with the peptide-resin bearing a deprotected primary amine.

e Amino Acid Activation: Pre-activate the incoming Fmoc-protected amino acid (4 equivalents)
with a suitable coupling reagent like HATU (3.9 equivalents) and a non-nucleophilic base
such as diisopropylethylamine (DIPEA) (8 equivalents) in a solvent like DMF for 1-3 minutes.

e Coupling to N-Me-Leu: Add the activated amino acid solution to the deprotected N-Cbhz-N-
methyl-L-leucine resin. Agitate the mixture for 1-4 hours at room temperature. A longer
coupling time or a "double coupling” (repeating the step) may be necessary.

o Reaction Monitoring (Self-Validation): The standard Kaiser test will give a false negative
because it only detects primary amines. The Chloranil test must be used as an alternative to
confirm the absence of the secondary N-methyl amine, indicating a complete reaction.[8]

e Washing: After complete coupling is confirmed, thoroughly wash the resin with DMF and
Dichloromethane (DCM).
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» Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in
DMF) to prepare for the next coupling cycle.

Caption: Workflow for coupling an amino acid onto an N-methyl-leucine residue in SPPS.

Conclusion

N-Cbz-N-methyl-L-leucine is a powerful and enabling reagent for the synthesis of next-
generation peptide therapeutics. While its molecular weight of 279.33 g/mol is a fundamental
property, its true value lies in the strategic advantages conferred by the N-methyl group. By
providing proteolytic stability and enhancing pharmacokinetic properties, it allows researchers
and drug developers to overcome many of the traditional limitations of peptide-based drugs. A
comprehensive understanding of its synthesis, characterization, and the specialized protocols
required for its use is paramount to successfully leveraging its potential in the development of
novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Cbz-N-methyl-L-leucine molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554300#n-cbz-n-methyl-l-leucine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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